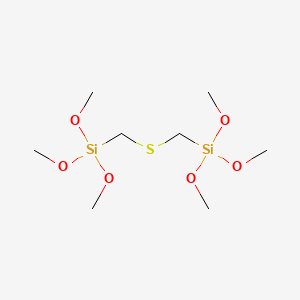
Sulfide, bis(trimethoxysilylmethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, bis(trimethoxysilylmethyl): is an organosilicon compound with the molecular formula C8H22O6SSi2 and a molar mass of 302.49 g/mol . This compound is characterized by the presence of two trimethoxysilylmethyl groups attached to a central sulfur atom. It is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(trimethoxysilylmethyl) can be achieved through a one-pot method involving the reaction of trimethoxysilylmethyl chloride with sodium sulfide in an inert atmosphere. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or toluene to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of sulfide, bis(trimethoxysilylmethyl) involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Sulfide, bis(trimethoxysilylmethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The trimethoxysilylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and Oxone®.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thioacetate (PTA) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Sulfide, bis(trimethoxysilylmethyl) finds applications in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organosilicon compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor for drug development.
Industry: The compound is employed in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of sulfide, bis(trimethoxysilylmethyl) involves its ability to act as a silylating agent, facilitating the introduction of silyl groups into organic molecules. This process enhances the stability and reactivity of the resulting compounds. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable silyl derivatives .
Comparison with Similar Compounds
Bis(trimethylsilyl)sulfide: This compound has a similar structure but with trimethylsilyl groups instead of trimethoxysilylmethyl groups.
Trimethoxysilylpropanethiol: Another related compound with a thiol group attached to a trimethoxysilylpropyl group
Uniqueness: Sulfide, bis(trimethoxysilylmethyl) is unique due to its trimethoxysilylmethyl groups, which provide enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
60764-84-3 |
|---|---|
Molecular Formula |
C8H22O6SSi2 |
Molecular Weight |
302.49 g/mol |
IUPAC Name |
trimethoxy(trimethoxysilylmethylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H22O6SSi2/c1-9-16(10-2,11-3)7-15-8-17(12-4,13-5)14-6/h7-8H2,1-6H3 |
InChI Key |
RWWILRPQZDRQSH-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CSC[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















